molecular formula C21H18O6 B11152330 methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate

methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate

Cat. No.: B11152330
M. Wt: 366.4 g/mol
InChI Key: ZUDLSJMPKRGRDR-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4-chloro-2H-chromen-2-one with phenylacetic acid derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anticoagulant properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its anticoagulant properties could be due to the inhibition of clotting factors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate
  • (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
  • (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d3

Uniqueness

Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate stands out due to its unique structural features, which confer specific biological activities not observed in closely related compounds. Its combination of a coumarin core with a phenylbutanoate moiety provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-(7-methoxy-2-oxochromen-4-yl)-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C21H18O6/c1-25-14-8-9-15-16(12-20(23)27-19(15)10-14)17(21(24)26-2)11-18(22)13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3

InChI Key

ZUDLSJMPKRGRDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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